molecular formula C19H26O8S B014591 1,2:3,4-di-O-isopropylidene-6-O-p-tolylsulfonyl-alpha-D-galactose CAS No. 70932-39-7

1,2:3,4-di-O-isopropylidene-6-O-p-tolylsulfonyl-alpha-D-galactose

Cat. No. B014591
CAS RN: 70932-39-7
M. Wt: 414.5 g/mol
InChI Key: CTGSZKNLORWSMQ-DRRXZNNHSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of 6-amino-6-deoxy-D-galactose-6-15N, starting from the 6-deoxy-6-iodo or 6-O-p-tolylsulfonyl derivative of 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose, has been demonstrated. This process involves reactions with potassium phthalimide-15N, leading to amino sugar derivatives characterized by NMR spectroscopy (Coxon & Reynolds, 1980).

Molecular Structure Analysis

The molecular structure of 1,2:5,6-di-O-isopropylidene-3-O-toluenesulfonyl-α-D-glucofuranose has been elucidated through crystallography, revealing its orthorhombic space group and the absence of classical hydrogen bonds. This analysis provides insights into the compound's geometric and electronic structure, facilitating the understanding of its reactivity and interactions (Mamat, Peppel, & Köckerling, 2012).

Chemical Reactions and Properties

Significant reactions include nucleophilic displacements with 1,2:5,6-di-O-isopropylidene-3-O-toluene-p-sulphonyl-α-D-gulofuranose, leading to D-galactose derivatives. This exemplifies the compound's utility in synthesizing more complex sugars (Brimacombe, Gent, & Stacey, 1968).

Scientific Research Applications

  • Intermediate for Synthesis : This compound is useful as an intermediate for selective syntheses of 2-, 6-, and 2,6-0-substituted galact derivatives (Barili et al., 1986).

  • Reductive Sequences : It is used in reductive sequences to produce 2-acetamido-2-deoxydisaccharide and its talo epimer (Lemieux & Stick, 1978).

  • Solution-State Conformations : Derivatives of this compound are used for preparing various compounds, and their solution-state conformations can be deduced from their 1H NMR spectra (Driver & Stevens, 2001).

  • Chemical Research : It serves as a chemical compound for various scientific research applications (Richtmyer, 1958).

  • Deprotection of Sugars : The sugars in this compound can be easily deprotected to give sugar-derivatized products (Nomura & Schrock, 1995).

  • Studying Stereospecific Dependencies : Its synthesis is useful for studying stereospecific dependencies in D-galactose derivatives (Brimacombe et al., 1970).

  • Potential Anticancer Agent : Increased galactose content in certain copolymers, potentially including derivatives of this compound, increases accumulation by hepatoma cells, suggesting potential as an anticancer agent (O'Hare et al., 1989).

  • Synthesis of Lincomycin : It is a key intermediate in the synthesis of lincomycin, an antibiotic (Prado et al., 1996).

  • Photochemical Studies : Photolysis of this compound in specific conditions produces toluene and other derivatives, which has implications for photochemical studies (Berki et al., 1996).

  • Synthesis of Amino Sugar Derivatives : It is useful in the syntheses of amino sugar derivatives, which have various applications (Perry & Daoust, 1974).

  • Structural Refinement : This compound contributes to understanding the conformation of galactose rings in solution and in crystalline form (Roslund et al., 2004).

  • Building Blocks for Glycopeptide Libraries : Chiral derivatives of this compound are convenient building blocks for glycopeptide libraries (Katritzky et al., 2007).

  • Antitubercular Agents : Monoacylated derivatives display antitubercular activity (de Almeida et al., 2007).

  • Hydrolytically Stable Glycomimetics : Non-glycosidic thioether-linked derivatives are hydrolytically stable, useful in glycomimetics (Uhrig et al., 2007).

  • Polymerizable Vinyl Sugars : It can be used in the preparation of new types of polymerizable vinyl sugars, which have applications in chemical and pharmaceutical industries (Wulff et al., 1996).

  • Koenigs-Knorr Reaction : This compound is involved in the Koenigs-Knorr reaction, synthesizing various galactose derivatives (Flowers, 1971).

properties

IUPAC Name

[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O8S/c1-11-6-8-12(9-7-11)28(20,21)22-10-13-14-15(25-18(2,3)24-14)16-17(23-13)27-19(4,5)26-16/h6-9,13-17H,10H2,1-5H3/t13-,14+,15+,16-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTGSZKNLORWSMQ-DRRXZNNHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2C3C(C4C(O2)OC(O4)(C)C)OC(O3)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@H]3[C@@H]([C@@H]4[C@H](O2)OC(O4)(C)C)OC(O3)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10471242
Record name [(3aR,5R,5aS,8aS,8bR)-2,2,7,7-Tetramethyltetrahydro-2H,3aH,7H-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-5-yl]methyl 4-methylbenzene-1-sulfonate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10471242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2:3,4-di-O-isopropylidene-6-O-p-tolylsulfonyl-alpha-D-galactose

CAS RN

4478-43-7, 70932-39-7
Record name α-D-Galactopyranose, 1,2:3,4-bis-O-(1-methylethylidene)-, 6-(4-methylbenzenesulfonate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4478-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(3aR,5R,5aS,8aS,8bR)-2,2,7,7-Tetramethyltetrahydro-2H,3aH,7H-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-5-yl]methyl 4-methylbenzene-1-sulfonate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10471242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
R Sghyar, SM Basavarajaiah, A Chda… - Journal of Molecular …, 2023 - Elsevier
The new 5-(substituted)-3-(1,2,3,4-di-O-isopropylidene-(D)-galactopyranose) tetrazoles(1c-8c) have been achieved by using as starting materials substituted tetrazole (1b-8b) and 1,2,3,…
R Sghyar, Y Sert, B El Ibrahimi, O Moussaoui… - Journal of Molecular …, 2022 - Elsevier
Three new 2,5-disubstituted-tetrazole N-glucosides (5–7) were synthesized via N-alkylation reactions carried out under phase transfer catalysis (PTC) conditions. The structures of all …

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